N-benzyl-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
N-benzyl-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with a unique structure that combines a pyrroloquinoline core with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps:
Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base like sodium hydride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: Various substituted sulfonamides can be formed.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, the compound’s potential as a drug candidate is of interest. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-benzyl-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the pyrroloquinoline core can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- N-(3,4-dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- N-(4-methylbenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Uniqueness
N-benzyl-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to the presence of the sulfonamide group at the 8-position, which is less common in similar compounds. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18N2O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-benzyl-9-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-6-sulfonamide |
InChI |
InChI=1S/C19H18N2O3S/c1-13-9-18(22)21-8-7-15-10-16(11-17(13)19(15)21)25(23,24)20-12-14-5-3-2-4-6-14/h2-6,9-11,20H,7-8,12H2,1H3 |
InChI Key |
FDKWFUOEISBTPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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